Technical Whitepaper: Synthesis, Characterization, and Application of 2-Ethyl-5-hydroxybenzoic Acid (CAS 52008-91-0)
Technical Whitepaper: Synthesis, Characterization, and Application of 2-Ethyl-5-hydroxybenzoic Acid (CAS 52008-91-0)
Executive Summary
In the landscape of rational drug design and advanced materials synthesis, 2-Ethyl-5-hydroxybenzoic acid (CAS: 52008-91-0) serves as a highly versatile, bifunctional aromatic building block. Structurally, it is a salicylic acid analog where the spatial arrangement of the ethyl and hydroxyl moieties provides unique steric and electronic properties. This technical guide provides an in-depth analysis of its physicochemical profile, a mechanistically grounded and self-validating synthetic workflow, and the analytical frameworks required for its validation in pharmaceutical development.
Physicochemical Profiling & Pharmacokinetic Relevance
Understanding the fundamental properties of 2-ethyl-5-hydroxybenzoic acid is critical for predicting its behavior in both synthetic reactions and biological systems. The compound exhibits a Topological Polar Surface Area (TPSA) of 57.5 Ų, which falls well within the optimal range (< 90 Ų) for favorable membrane permeability and potential blood-brain barrier (BBB) penetration, making it an attractive moiety for central nervous system (CNS) drug candidates.
The quantitative data below summarizes its core properties, validated by authoritative chemical databases such as 1[1] and 2[2].
| Property | Value | Source / Verification |
| CAS Registry Number | 52008-91-0 | 2[2] |
| IUPAC Name | 2-ethyl-5-hydroxybenzoic acid | 1[1] |
| Molecular Formula | C9H10O3 | 1[1] |
| Molecular Weight | 166.17 g/mol | 1[1] |
| Melting Point | 155-156 °C | 2[2] |
| InChIKey | OYROQQYOBGRHON-UHFFFAOYSA-N | 1[1] |
| Topological Polar Surface Area | 57.5 Ų | 1[1] |
Mechanistic Synthesis & Self-Validating Protocol
Historically, the synthesis of 2-ethyl-5-hydroxybenzoic acid was achieved via the partial decarboxylation of complex methyl ethers, yielding a product with a confirmed melting point of 155 °C, as documented in early literature by3[3]. However, modern retrosynthetic analysis favors a highly scalable, regioselective electrophilic aromatic substitution route starting from commercially available 2-ethylbenzoic acid.
Retrosynthetic Rationale & Directing Effects
The success of this pathway relies on the synergistic directing effects of the substituents on the benzene ring:
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Carboxyl Group (-COOH): A deactivating, meta-directing group that directs incoming electrophiles to the C3 and C5 positions.
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Ethyl Group (-CH2CH3): An activating, ortho/para-directing group. Relative to the ethyl group at C2, the ortho position is C3 and the para position is C5.
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Steric Causality: Both groups synergistically direct to C3 and C5. However, C3 is sterically hindered as it is flanked by both the ethyl and carboxyl groups. Consequently, electrophilic attack (e.g., nitration) occurs with high regioselectivity at the sterically unhindered C5 position.
Synthesis pathway of 2-ethyl-5-hydroxybenzoic acid via directed electrophilic aromatic substitution.
Step-by-Step Self-Validating Methodology
To ensure scientific integrity, this protocol is designed as a self-validating system. Each step includes an In-Process Control (IPC) to verify causal success before proceeding.
Step 1: Regioselective Nitration
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Procedure: Dissolve 2-ethylbenzoic acid in concentrated H₂SO₄ at 0 °C. Add an equimolar amount of fuming HNO₃ dropwise, maintaining the temperature below 5 °C to prevent over-nitration or oxidative cleavage of the ethyl group. Stir for 2 hours.
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Causality: The low temperature kinetically traps the mono-nitrated product and suppresses the formation of dinitro impurities.
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Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The reaction is complete when the starting material spot is entirely consumed, yielding a new, lower-Rf spot corresponding to 2-ethyl-5-nitrobenzoic acid.
Step 2: Catalytic Hydrogenation
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Procedure: Dissolve the crude 2-ethyl-5-nitrobenzoic acid in methanol. Add 10% Pd/C catalyst (5 mol%) and stir under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases. Filter through Celite to remove the catalyst.
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Causality: Pd/C cleanly reduces the nitro group to an amine without reducing the carboxylic acid or the aromatic ring, ensuring high atom economy.
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Self-Validation (IPC): Analyze via LC-MS. The successful reduction is confirmed by a mass shift from [M-H]⁻ 194 (nitro) to [M-H]⁻ 164 (amine).
Step 3: Diazotization and Hydrolysis
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Procedure: Suspend 2-ethyl-5-aminobenzoic acid in aqueous HCl and cool to 0-5 °C. Slowly add aqueous NaNO₂. After 30 minutes, add urea to quench excess nitrous acid. Slowly drip the cold diazonium solution into boiling water (100 °C) containing 10% H₂SO₄.
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Causality: The strict 0-5 °C temperature during diazotization prevents the premature evolution of N₂ gas. Quenching with urea prevents unwanted nitrosation of the final phenol product. Drip-wise addition to boiling water ensures immediate, controlled hydrolysis to the phenol, preventing diazonium coupling side-reactions.
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Self-Validation (IPC): During NaNO₂ addition, use starch-iodide paper; an immediate blue-black color confirms the presence of the necessary excess nitrous acid. Post-hydrolysis, the product should precipitate upon cooling, yielding crystals with a melting point of 155-156 °C[2].
Analytical Characterization & Validation Workflow
For drug development applications, the API building block must meet stringent purity standards (>98%). The following analytical workflow guarantees structural integrity and purity.
Self-validating analytical workflow for the characterization and purification of the target API.
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Nuclear Magnetic Resonance (NMR): ¹H NMR will definitively prove the regiochemistry. The ethyl group will present as a classic triplet (~1.2 ppm) and quartet (~2.8 ppm). The aromatic region will show a 1,2,4-trisubstituted coupling pattern: a doublet with a small coupling constant (meta coupling, ~2-3 Hz) for the C6 proton, a doublet of doublets for the C4 proton, and a doublet with a large coupling constant (ortho coupling, ~8 Hz) for the C3 proton.
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Mass Spectrometry (LC-MS): High-Resolution Mass Spectrometry (HRMS) in negative Electrospray Ionization (ESI-) mode will yield an [M-H]⁻ peak at m/z 165.0557, confirming the exact mass of the C9H10O3 formula[1].
References
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National Center for Biotechnology Information. "2-Ethyl-5-hydroxybenzoic acid | C9H10O3 | CID 21506395". PubChem Database. Available at: [Link]
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Berner, E. "Cyclic Compounds from Acetylpyruvic Esters. Part III Structure of the Acid C9H10O3". Acta Chemica Scandinavica 10 (1956) 1208–1214. Available at:[Link]
